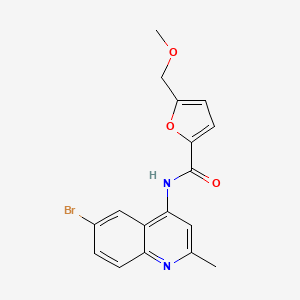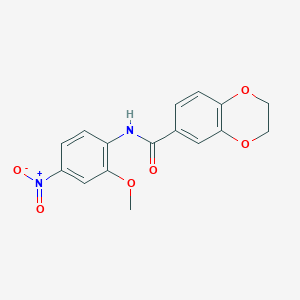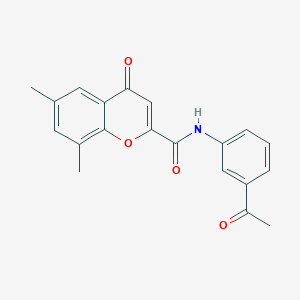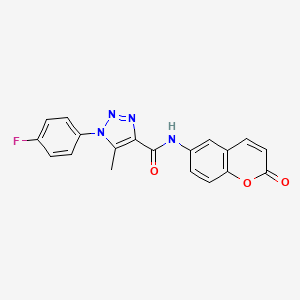![molecular formula C21H21NO3 B6420986 N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide CAS No. 923175-00-2](/img/structure/B6420986.png)
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide, abbreviated as MMPFPA, is an important organic compound. It is a white crystalline solid with a melting point of 99-100 °C and a molecular weight of 234.3 g/mol. MMPFPA has a wide variety of applications in the scientific research field, including its use as a biochemical, physiological, and pharmacological agent.
科学研究应用
MMPFPA has a wide range of scientific research applications. It has been used as an inhibitor of monoamine oxidase (MAO) in order to study the role of MAO in the regulation of neurotransmitters. It has also been used to study the role of MAO in the metabolism of drugs and the regulation of neuronal plasticity. In addition, MMPFPA has been used in the study of the role of MAO in the regulation of mood and behavior.
作用机制
MMPFPA acts as an inhibitor of MAO, which is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. MMPFPA binds to the active site of MAO, thereby inhibiting its activity. This inhibition of MAO activity leads to an increase in the levels of neurotransmitters in the brain, which can result in an increase in mood and behavior.
Biochemical and Physiological Effects
MMPFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to an increase in mood and behavior. In addition, MMPFPA has been shown to reduce anxiety and depression in animal models. It has also been shown to reduce inflammation and oxidative stress in the brain, which can lead to improved cognitive function.
实验室实验的优点和局限性
MMPFPA has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a potent inhibitor of MAO, which makes it useful for studying the role of MAO in the regulation of neurotransmitters. However, MMPFPA also has some limitations. It has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, it can cause side effects such as nausea, dizziness, and headaches in some individuals.
未来方向
MMPFPA has a wide range of potential future applications. It could be used to develop new drugs for the treatment of depression and anxiety. In addition, it could be used to study the role of MAO in the regulation of other neurotransmitters, such as glutamate and acetylcholine. Furthermore, it could be used to study the role of MAO in the regulation of other physiological processes, such as metabolism and inflammation. Finally, it could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
合成方法
MMPFPA can be synthesized from the reaction of 4-methoxyphenylacetic acid and 5-(4-methylphenyl)furan-2-ylpropanamide. This reaction is carried out in an aqueous medium at a temperature of 60 °C. The reaction is catalyzed by sodium hydroxide, which acts as a base. The product is then purified by recrystallization from acetone.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15-3-5-16(6-4-15)20-13-11-19(25-20)12-14-21(23)22-17-7-9-18(24-2)10-8-17/h3-11,13H,12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNDIGFNBVLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane](/img/structure/B6420909.png)


![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)
![2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6420931.png)
![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)
![2-[2-(diethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B6420936.png)
![2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6420955.png)

![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)


![3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one](/img/structure/B6420989.png)
